In-house bromination of phenylacetone yields isomeric mixtures, requiring hazardous reagents and tedious purification. 1-Bromo-1-phenylpropan-2-one eliminates this by providing regiospecific electrophilic activation for heterocycle synthesis. It enables rapid cyclocondensation to thiazoles/imidazoles, serves as a photoredox radical precursor, and ensures strict C1 control in Darzens epoxide formation. Supplied with defined purity, it streamlines API/agrochemical scale-up.
1-Bromo-1-phenylpropan-2-one (CAS: 23022-83-5) is an electrophilically activated alpha-brominated aryl ketone utilized as a structural building block in organic synthesis. Featuring a bromine atom at the benzylic alpha-carbon, this compound is primed for nucleophilic substitution and radical generation. In industrial and laboratory procurement, it serves as a pre-activated precursor for the regioselective construction of five-membered heterocycles—such as thiazoles, imidazoles, and oxazoles—as well as a substrate for cross-coupling and Darzens condensations. Procuring this specific halogenated form provides a defined, regiochemically pure starting material that directly integrates into downstream active pharmaceutical ingredient (API) and agrochemical manufacturing workflows without requiring hazardous in-house halogenation steps [1].
Attempting to substitute 1-bromo-1-phenylpropan-2-one with its unhalogenated parent compound, phenylacetone, introduces severe process inefficiencies. In-house bromination of phenylacetone lacks strict regiocontrol, yielding mixtures of 1-bromo, 3-bromo, and dibrominated isomers that require extensive chromatographic separation and lower overall atom economy. Furthermore, substituting with the homologous 1-chloro-1-phenylpropan-2-one alters reaction kinetics; the stronger carbon-chlorine bond retards nucleophilic substitution rates, requiring elevated temperatures and extended reaction times that promote thermal degradation and lower overall yields in application-critical heterocycle syntheses [1].
In standard Hantzsch heterocycle syntheses, the leaving group identity at the alpha position dictates reaction kinetics. 1-Bromo-1-phenylpropan-2-one undergoes cyclocondensation with thioureas, typically reaching completion within 1 to 2 hours at moderate temperatures. In contrast, the homologous 1-chloro-1-phenylpropan-2-one exhibits slower kinetics due to the higher bond dissociation energy of the C-Cl bond, requiring 12 to 24 hours of reflux and resulting in 15-25% lower overall yields due to competing aldol side reactions [1].
| Evidence Dimension | Reaction time and isolated yield in cyclocondensation |
| Target Compound Data | 1-2 hours reaction time; >85% typical yield |
| Comparator Or Baseline | 1-chloro-1-phenylpropan-2-one (12-24 hours; ~60-70% yield) |
| Quantified Difference | Up to 10x faster reaction kinetics and 15-25% higher yield |
| Conditions | Standard Hantzsch thiazole synthesis with thiourea derivatives |
Procuring the alpha-bromo variant reduces reactor time and improves isolated yields in pharmaceutical heterocycle manufacturing.
Manufacturing alpha-brominated ketones in-house from unhalogenated precursors like phenylacetone yields complex mixtures. Direct electrophilic bromination of phenylacetone produces a mixture of the target 1-bromo-1-phenylpropan-2-one, the undesired 3-bromo isomer, and over-brominated byproducts. Procuring pre-synthesized 1-bromo-1-phenylpropan-2-one at >95% purity bypasses this unselective step, ensuring that downstream nucleophilic attacks occur exclusively at the benzylic C1 position rather than the terminal C3 methyl group [1].
| Evidence Dimension | Regiochemical purity of the reactive alpha-carbon |
| Target Compound Data | >95% specific 1-bromo isomer (procured) |
| Comparator Or Baseline | In-house bromination of phenylacetone (yields mixed 1-bromo, 3-bromo, and dibromo species) |
| Quantified Difference | Elimination of isomeric byproducts and bypass of purification steps |
| Conditions | Direct procurement vs. standard electrophilic bromination of phenylacetone |
Eliminates a hazardous, low-yield synthetic step and prevents isomeric impurities from propagating into final API formulations.
For modern photoredox catalytic workflows, the activation barrier for homolytic bond cleavage is critical. 1-Bromo-1-phenylpropan-2-one generates benzylic radicals under mild visible-light irradiation using standard ruthenium or iridium photocatalysts due to the relatively weak C-Br bond. Conversely, 1-chloro-1-phenylpropan-2-one requires significantly higher energy (often harsh UV irradiation) or strong chemical reductants to achieve C-Cl bond cleavage, which can degrade sensitive functional groups on complex substrates [1].
| Evidence Dimension | Energy requirement for homolytic halogen bond cleavage |
| Target Compound Data | Cleaves under mild visible-light photoredox conditions |
| Comparator Or Baseline | 1-chloro-1-phenylpropan-2-one (requires harsh UV or strong reductants) |
| Quantified Difference | Enables use of lower-energy visible light, preventing substrate degradation |
| Conditions | Photoredox-catalyzed radical C-C or C-N coupling |
Allows integration into mild, green photoredox synthesis pipelines without requiring specialized UV photoreactors.
Leveraging the kinetically labile C-Br bond, 1-bromo-1-phenylpropan-2-one is utilized to rapidly construct substituted thiazoles and imidazoles via cyclocondensation with thioureas or amidines. The accelerated kinetics compared to chloro-analogs make it highly suitable for parallel library synthesis in drug discovery, minimizing thermal degradation of sensitive intermediates [1].
Due to its favorable reduction potential and weak C-Br bond, this compound acts as an efficient benzylic radical precursor in photoredox catalysis. It is selected over chloro-derivatives for mild, visible-light-mediated C-C and C-N bond-forming reactions that are sensitive to harsh UV irradiation, fitting seamlessly into modern green chemistry workflows [2].
In the synthesis of complex glycidic esters and epoxides, the pre-installed bromine atom at the C1 position ensures that base-mediated condensation with aldehydes proceeds with strict regiocontrol. This avoids the isomeric mixtures associated with in-situ halogenation of phenylacetone, streamlining downstream purification [3].
Irritant